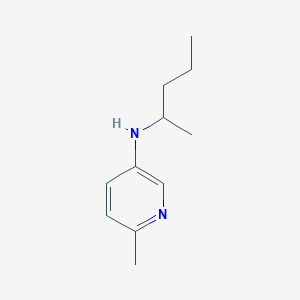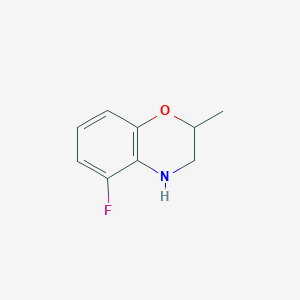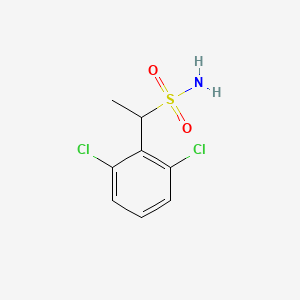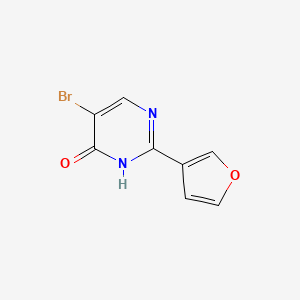
5-Bromo-2-(furan-3-yl)-3,4-dihydropyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-(furan-3-yl)-3,4-dihydropyrimidin-4-one is a heterocyclic compound that contains both furan and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(furan-3-yl)-3,4-dihydropyrimidin-4-one typically involves the reaction of a furan derivative with a brominated pyrimidine precursor. One common method involves the use of 5-bromo-2-furoic acid, which is reacted with a suitable amine to form the desired dihydropyrimidinone structure. The reaction conditions often include the use of a base, such as sodium hydroxide, and a solvent like ethanol .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. Optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, would be necessary to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(furan-3-yl)-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The bromine atom can be reduced to form the corresponding hydrogen derivative.
Substitution: The bromine atom can be substituted with other functional groups, such as amino or hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or sodium methoxide.
Major Products Formed
Oxidation: Furanones and other oxidized derivatives.
Reduction: Hydrogenated derivatives.
Substitution: Various substituted pyrimidinones, depending on the nucleophile used.
Scientific Research Applications
5-Bromo-2-(furan-3-yl)-3,4-dihydropyrimidin-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(furan-3-yl)-3,4-dihydropyrimidin-4-one depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and other enzymes involved in cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-furoic acid: A precursor in the synthesis of 5-Bromo-2-(furan-3-yl)-3,4-dihydropyrimidin-4-one.
2,5-Furandicarboxylic acid:
3,4-Dihydropyrimidin-2(1H)-one: A related pyrimidine compound with similar structural features.
Uniqueness
This compound is unique due to the presence of both furan and pyrimidine rings, which confer distinct chemical and biological properties. Its bromine substituent also allows for further functionalization, making it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C8H5BrN2O2 |
|---|---|
Molecular Weight |
241.04 g/mol |
IUPAC Name |
5-bromo-2-(furan-3-yl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C8H5BrN2O2/c9-6-3-10-7(11-8(6)12)5-1-2-13-4-5/h1-4H,(H,10,11,12) |
InChI Key |
TUEBNGSDAPHXKY-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC=C1C2=NC=C(C(=O)N2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Methoxyspiro[2.5]octane-1-carboxylic acid](/img/structure/B13269958.png)
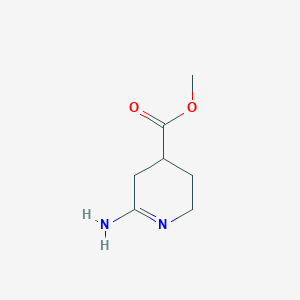
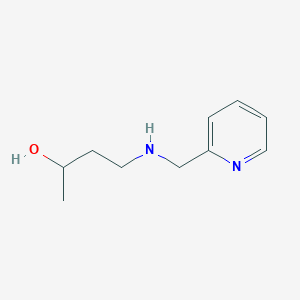
amine](/img/structure/B13269985.png)
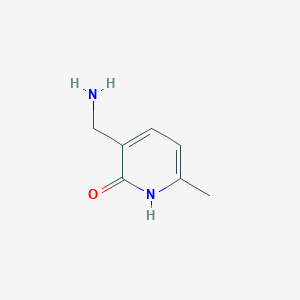

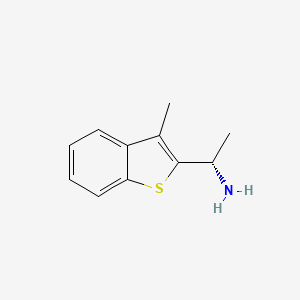
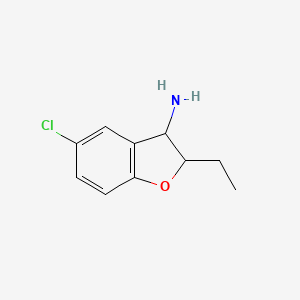
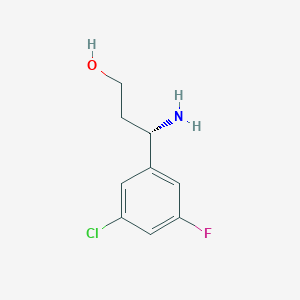
![1-{[1-(4-Iodophenyl)ethyl]amino}propan-2-ol](/img/structure/B13270017.png)

